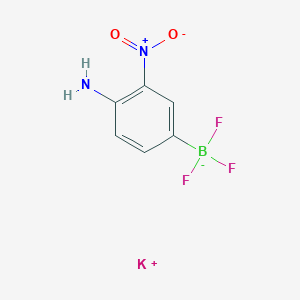
Cobalt(2+);iron;dihydroxide;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(2+);iron;dihydroxide;dihydrate is a compound that consists of cobalt and iron ions coordinated with hydroxide and water molecules. This compound is part of the broader class of layered double hydroxides (LDHs), which are known for their unique layered structures and versatile applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cobalt(2+);iron;dihydroxide;dihydrate can be synthesized using several methods. One common approach is the ionothermal synthesis, which involves a “two-stage water injection” method using a deep eutectic solvent system . This method allows for the expansion of interlayer spacing and the incorporation of various anions, enhancing the compound’s electrochemical properties.
Another method involves the coprecipitation of cobalt and iron salts in an alkaline medium. For example, cobalt(II) nitrate and iron(III) nitrate can be reacted with sodium hydroxide to precipitate the hydroxides . The reaction conditions, such as temperature and pH, can be adjusted to control the properties of the resulting compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale coprecipitation processes. These processes are optimized for high yield and purity, often using continuous reactors and automated control systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt(2+);iron;dihydroxide;dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form higher oxidation state compounds, such as cobalt(III) hydroxide and iron(III) hydroxide .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired products are formed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce cobalt(III) oxide and iron(III) oxide, while reduction reactions can yield metallic cobalt and iron .
Wissenschaftliche Forschungsanwendungen
Cobalt(2+);iron;dihydroxide;dihydrate has a wide range of applications in scientific research. In chemistry, it is used as a catalyst for various reactions, including the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER) .
In the field of medicine, this compound is being explored for its potential use in cancer therapy, where it can be used to deliver therapeutic agents directly to tumor cells . In industry, it is used in the production of rechargeable batteries, such as lithium-ion batteries, due to its excellent electrochemical properties .
Wirkmechanismus
The mechanism by which cobalt(2+);iron;dihydroxide;dihydrate exerts its effects is primarily related to its layered structure and the presence of transition metal ions. The cobalt and iron ions can participate in redox reactions, facilitating electron transfer processes that are crucial for catalytic and electrochemical applications .
The molecular targets and pathways involved include the activation of oxygen and hydrogen molecules in catalytic reactions, as well as the intercalation and deintercalation of ions in battery applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to cobalt(2+);iron;dihydroxide;dihydrate include other layered double hydroxides, such as nickel(2+);iron;dihydroxide and zinc(2+);iron;dihydroxide . These compounds share similar layered structures and chemical properties but differ in their specific metal ion compositions.
Uniqueness: What sets this compound apart is its unique combination of cobalt and iron ions, which provides a balance of redox activity and stability. This makes it particularly effective in applications requiring both catalytic activity and structural integrity, such as in rechargeable batteries and advanced electrochemical devices .
Eigenschaften
IUPAC Name |
cobalt(2+);iron;dihydroxide;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.2Fe.4H2O/h;;;4*1H2/q+2;;;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKBBCQTEXSBIZ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[OH-].[OH-].[Fe].[Fe].[Co+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoFe2H6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![cyclopenta-1,3-diene;ditert-butyl-[1-(2-dinaphthalen-1-ylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+)](/img/structure/B8205217.png)
![[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B8205221.png)









